{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid
Description
Properties
IUPAC Name |
2-[2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-2-4-9(5-3-8)12(18)15-13-14-10(7-19-13)6-11(16)17/h2-5,7H,6H2,1H3,(H,16,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUPHMVSRADUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced via Friedel-Crafts acylation, where 4-methylbenzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the 4-methylbenzoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety, where the carboxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid derivatives in anticancer therapies. The compound has been shown to exhibit significant activity against various cancer cell lines, making it a candidate for further development in oncology.
Case Studies and Findings
- In vitro Studies : A study evaluated the anticancer activity of thiazole derivatives, including those related to 2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid, against leukemia cell lines. The results indicated a high inhibition rate, with some derivatives achieving over 80% inhibition against specific cancer types .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, which is mediated through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death .
Antimicrobial Properties
The compound also exhibits notable antimicrobial properties, making it relevant in the fight against resistant bacterial strains and infections.
Research Insights
- Antibacterial Activity : Research has demonstrated that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds related to 2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Synergistic Effects : Some studies suggest that these compounds may work synergistically with existing antibiotics, enhancing their effectiveness and potentially reducing the required dosages .
Drug Development Potential
Given its biological activities, 2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid is being explored for its potential as a lead compound in drug development.
Formulation and Synthesis
- Synthetic Approaches : Various synthetic routes have been developed to optimize the yield and purity of this compound. These methods often involve multi-step reactions that incorporate different functional groups to enhance solubility and bioavailability .
- Pharmacokinetics : Preliminary studies into the pharmacokinetic properties of related thiazole compounds indicate favorable absorption rates and metabolic stability, making them suitable candidates for further clinical evaluation .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of {2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid involves its interaction with specific molecular targets in bacterial cells. The compound can inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. Additionally, it may interfere with bacterial DNA replication and protein synthesis, leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The following table summarizes key analogs of {2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid, highlighting differences in substituents, molecular weights, and CAS numbers:
Key Observations:
- Substituent Diversity: The analogs vary in the nature of the amino group substituent, ranging from aryl (e.g., 4-chlorophenyl in ) to acyl (e.g., isobutyryl in ) and heteroaromatic (e.g., 5-chloropyridinyl in ).
- Electronic and Steric Effects : Electron-withdrawing groups (e.g., chlorine in ) may enhance stability or alter binding interactions compared to electron-donating groups (e.g., methyl in the target compound).
- Bioactivity Potential: Analogs with bulky substituents (e.g., BOC in ) may exhibit improved pharmacokinetic properties, such as metabolic stability.
Physicochemical Properties:
- Solubility : The acetic acid moiety enhances water solubility compared to esterified analogs (e.g., ethyl ester in ).
- Melting Points : While data for the target compound are lacking, analogs like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid () exhibit melting points around 139.5–140°C, suggesting similar thermal stability.
Biological Activity
{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid is a thiazole derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula , is investigated for its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.
Chemical Structure
The compound features a thiazole ring substituted with a methylbenzoyl group and an acetic acid moiety. Its structure can be represented as follows:
Antibacterial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. In a study comparing various thiazole compounds, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Anticancer Properties
The anticancer activity of thiazole derivatives has been widely documented. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating significant growth inhibition. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Thiazole compounds are also recognized for their anti-inflammatory properties. This compound has been evaluated in models of inflammation, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may modulate inflammatory pathways effectively .
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The thiazole ring is crucial for its activity; modifications in this structure can lead to variations in potency. Studies suggest that the compound may inhibit certain enzymes involved in inflammation and cancer progression, thereby exerting its therapeutic effects .
Q & A
Basic: What synthetic methodologies are employed to prepare {2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid?
Answer:
The synthesis typically involves coupling a thiazole core with functionalized acetic acid and benzoyl moieties. A common approach includes:
- Step 1: Reacting 4-methylbenzoyl chloride with a thiazole-4-ylacetic acid precursor under alkaline conditions to form the amide bond.
- Step 2: Optimizing reaction conditions (e.g., using chloroacetic acid in ethanol/water with sodium hydroxide as a base) to enhance yield .
- Validation: Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety, N-H bend for the amide bond) .
- NMR (¹H/¹³C): Assign protons and carbons to the thiazole ring (e.g., δ 7.2–7.8 ppm for aromatic protons), acetic acid (δ 3.5–4.0 ppm for CH₂), and methylbenzoyl group (δ 2.4 ppm for CH₃) .
- Elemental Analysis: Verify purity by comparing experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% deviation acceptable) .
Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry?
Answer:
- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) and SHELX programs for structure solution .
- Refinement: Apply ORTEP-III to visualize thermal ellipsoids and validate bond lengths/angles (e.g., C-S bond in thiazole: ~1.74 Å; C=O bond: ~1.21 Å) .
- Hydrogen Bonding: Analyze intermolecular interactions (e.g., O-H···N or N-H···O) using graph-set notation to understand packing motifs .
Advanced: What computational strategies predict electronic properties and reactivity?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
- MD Simulations: Study solvation effects (e.g., in DMSO/water) using AMBER force fields to assess stability and ligand-protein binding dynamics .
Advanced: How to design bioactivity studies using molecular docking?
Answer:
- Target Selection: Prioritize enzymes (e.g., cyclooxygenase-2) based on structural similarity to known thiazole-acetic acid inhibitors .
- Docking Workflow:
- Prepare ligand (compound) and receptor (PDB ID: 1CX2) files in AutoDock Vina.
- Set grid parameters to encompass active-site residues (e.g., Tyr 385, Ser 530).
- Validate docking poses via RMSD clustering (<2.0 Å) and binding energy scores (ΔG ≤ -8.0 kcal/mol) .
Advanced: How to address contradictions in spectral data or crystallographic refinement?
Answer:
- Spectral Discrepancies: Cross-validate NMR/IR data with synthetic replicates. For unresolved peaks, use high-resolution mass spectrometry (HR-MS) to confirm molecular ion ([M+H]⁺) .
- Crystallographic Issues: Re-examine data for twinning or disorder. Apply SHELXL’s TWIN/BASF commands to refine problematic regions .
- Statistical Validation: Compute R-factors (R1 < 0.05) and check CCDC deposition guidelines for structural reproducibility .
Advanced: What strategies optimize synthetic yield and purity for scale-up?
Answer:
- Reaction Optimization: Use design of experiments (DoE) to test variables (temperature, solvent ratios). For example, ethanol/water (3:1) at 80°C increases yield by 15% .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
- Quality Control: Implement in-process LC-MS monitoring to detect byproducts (e.g., unreacted 4-methylbenzoyl chloride) early .
Advanced: How to investigate hydrogen-bonding networks in solid-state structures?
Answer:
- Graph-Set Analysis: Classify hydrogen bonds (e.g., D = donor, A = acceptor) into motifs like R₂²(8) rings or C(6) chains using Mercury software .
- Thermal Analysis: Perform DSC/TGA to correlate H-bond strength with melting/decomposition points (e.g., sharp endotherm at 220°C indicates strong lattice interactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
